Acyclovir - 125440-97-3

Acyclovir

Catalog Number: EVT-10906790
CAS Number: 125440-97-3
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes 
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) 
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.

Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Source and Classification

Acyclovir is classified as an antiviral drug, specifically categorized under nucleoside analogues. It mimics the structure of guanosine, allowing it to interfere with viral DNA synthesis. The source of acyclovir is synthetic, derived from various chemical precursors including guanine and its derivatives, which are modified through several chemical reactions to produce the final product.

Synthesis Analysis

Methods and Technical Details

The synthesis of acyclovir can be achieved through several methods, primarily involving the modification of guanine derivatives. Two notable synthetic routes include:

  1. Synthesis from 5-Aminoimidazole-4-carboxamide:
    • This method involves the condensation of 5-aminoimidazole-4-carboxamide with benzoyl thiocyanate under reflux conditions in acetone. The product undergoes cyclodesulfurization hydrolysis in an alkaline solution containing metal salts like copper or silver to yield acyclovir .
  2. Synthesis from Guanine:
    • A more straightforward approach involves the condensation of N,N'-diacetylguanine with ethylene glycol derivatives in the presence of acid catalysts such as p-toluenesulfonic acid. The reaction typically yields high purity acyclovir through aminolysis using methylamine .

These methods highlight the versatility in acyclovir synthesis, allowing for variations based on available reagents and desired yields.

Molecular Structure Analysis

Structure and Data

Acyclovir has the molecular formula C₁₃H₁₈N₅O₄ and a molecular weight of approximately 225.25 g/mol. Its structural representation is characterized by:

  • A purine base (guanine)
  • An ether side chain (2-hydroxyethoxymethyl group)

The structural formula can be represented as follows:

C13H18N5O4\text{C}_{13}\text{H}_{18}\text{N}_{5}\text{O}_{4}

The compound's unique structure allows it to selectively inhibit viral DNA polymerase, making it effective against viral replication.

Chemical Reactions Analysis

Reactions and Technical Details

Acyclovir undergoes various chemical reactions that are crucial for its synthesis and activity:

  • Alkylation Reactions: These are fundamental in modifying guanine derivatives to form acyclovir. For instance, alkylation with 2-oxa-1,4-butanediol diacetate leads to the formation of key intermediates .
  • Hydrolysis Reactions: Hydrolysis reactions are employed to remove protective groups during synthesis, enhancing the yield and purity of acyclovir.

These reactions are essential for both the production of acyclovir and its activation within viral-infected cells.

Mechanism of Action

Process and Data

Acyclovir exerts its antiviral effects primarily through its triphosphate form (acyclovir triphosphate), which competes with deoxyguanosine triphosphate for incorporation into viral DNA. The mechanism can be summarized as follows:

  1. Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate.
  2. Further Phosphorylation: Cellular kinases convert it into diphosphate and then triphosphate forms.
  3. Incorporation into Viral DNA: Acyclovir triphosphate is incorporated into the growing viral DNA chain.
  4. Chain Termination: Its incorporation leads to premature termination of DNA synthesis due to lack of a hydroxyl group at the 3' position.

This selective action minimizes toxicity to host cells while effectively inhibiting viral replication.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Acyclovir exhibits several noteworthy physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (approximately 1 g/15 mL at 25°C), slightly soluble in ethanol
  • Melting Point: Approximately 253°C
  • pH: Acyclovir solutions typically have a pH range of 6-8.

These properties influence its formulation and administration routes in clinical settings.

Applications

Scientific Uses

Acyclovir is widely used in clinical practice for treating various viral infections, including:

  • Herpes Simplex Virus Infections: Effective for both initial and recurrent episodes.
  • Varicella-Zoster Virus Infections: Used in both chickenpox and shingles treatment.
  • Prevention of Viral Infections: Administered prophylactically in immunocompromised patients undergoing chemotherapy or organ transplantation.

Additionally, ongoing research explores its potential applications in other viral infections and formulations to improve bioavailability and reduce side effects.

Mechanistic Basis of Antiviral Activity

Enzymatic Phosphorylation Cascade in Viral Targeting

The antiviral efficacy of Acyclovir hinges upon a meticulously orchestrated enzymatic activation cascade that transforms the inert prodrug into its therapeutically active form. This process capitalizes on fundamental biochemical distinctions between virally infected and uninfected host cells, establishing a foundation for selective toxicity.

Role of Viral Thymidine Kinase in Prodrug Activation

The initial and rate-limiting phosphorylation step is exclusively mediated by viral thymidine kinase (TK), an enzyme expressed during active herpesviral replication. Unlike host nucleoside kinases, herpesviral TK exhibits markedly broader substrate specificity. This enzyme catalyzes the transfer of a γ-phosphate group from adenosine triphosphate to Acyclovir, forming Acyclovir monophosphate. Crucially, this activation occurs almost exclusively in virus-infected cells due to the absence of constitutive viral TK expression in uninfected host cells [1] [3] [8].

The molecular basis for this selectivity lies in the structural permissiveness of viral TK. Herpes simplex virus type 1 (HSV-1) TK, for instance, possesses an enlarged active site capable of accommodating the acyclic side chain of Acyclovir—a feature absent in cellular TK1 and TK2 isoforms [3] [8]. This enzymatic promiscuity underpins Acyclovir’s therapeutic index. However, phosphorylation efficiency varies significantly across herpesviruses, correlating with clinical efficacy. Varicella-zoster virus (VZV) TK demonstrates approximately 25% of the phosphorylation efficiency of HSV-1 TK toward Acyclovir, necessitating higher dosing regimens for VZV infections [1] [10].

Table 1: Phosphorylation Efficiency of Viral Thymidine Kinases Toward Acyclovir [1] [3] [8]

VirusViral Thymidine KinaseRelative Phosphorylation Efficiency (%)Km (μM)
HSV-1UL23 gene product100 (Reference)0.5-2.0
HSV-2UL23 gene product75-850.8-3.0
VZVORF36 gene product20-3010-50
CMVNot expressed<1N/A

Mutations within the viral TK gene (UL23 in HSV) represent the predominant mechanism of Acyclovir resistance. Amino acid substitutions (e.g., R176W, R51W, G59R) can diminish substrate binding affinity or catalytic activity, compromising prodrug activation in infected cells [2] [8].

Host Cellular Kinases in Triphosphate Conversion Dynamics

Following monophosphorylation by viral TK, host cellular kinases execute the subsequent di- and tri-phosphorylation steps. Guanylate kinase (EC 2.7.4.8) primarily converts Acyclovir monophosphate to the diphosphate form. This reaction demonstrates relatively low efficiency in vitro, contributing to kinetic bottlenecks in active metabolite accumulation [5] [7].

Ultimately, nucleoside diphosphate kinases (NDPKs, EC 2.7.4.6) and phosphoglycerate kinase (EC 2.7.2.3) catalyze the synthesis of Acyclovir triphosphate (ACV-TP)—the ultimate antiviral moiety. This dependence on host enzymes creates tissue-specific pharmacokinetic variations. Notably, lymphoid tissues exhibit enhanced ACV-TP accumulation kinetics due to elevated expression of key converting kinases [5].

Table 2: Kinetics of Acyclovir Triphosphate (ACV-TP) Formation and Persistence in Human Tissues [5] [7]

Cellular KinaseReaction CatalyzedTissue-Specific ACV-TP Half-life (Hours)Major Tissue Localization
Guanylate KinaseACV-MP → ACV-DPN/AUbiquitous
NDPKACV-DP → ACV-TP0.8-1.2Lymphoid tissues, liver
Phosphoglycerate KinaseACV-DP → ACV-TP0.5-0.9Muscle, brain

Critical research findings demonstrate that ACV-TP persists intracellularly for markedly extended durations (up to 12 hours post-administration) compared to unphosphorylated Acyclovir. This prolonged half-life enables sustained antiviral pressure within infected cells, permitting intermittent dosing regimens despite the drug’s relatively short plasma half-life [5] [7]. Furthermore, studies using ex vivo human lymphoid tissue models reveal that coinfection with human herpesvirus 6 (HHV-6) significantly amplifies ACV-TP accumulation—a phenomenon attributable to HHV-6-induced alterations in host kinase expression profiles [5].

Selective Inhibition of Viral DNA Polymerase

Competitive Binding Affinity for Deoxyguanosine Triphosphate

Acyclovir triphosphate (ACV-TP) exerts its primary antiviral effect through potent inhibition of viral DNA polymerase. Biochemically, ACV-TP functions as a competitive substrate analogue of deoxyguanosine triphosphate (dGTP), the natural nucleotide incorporated opposite cytosine residues during DNA synthesis. ACV-TP displays significantly higher binding affinity for viral DNA polymerase (e.g., HSV UL30 protein) than for host cellular DNA polymerases (α, β, γ, δ) [1] [4] [7].

Structural analyses reveal that the acyclic side chain of ACV-TP facilitates enhanced hydrogen bonding within the nucleotide-binding pocket of viral DNA polymerase. Specifically, interactions with conserved residues in the O-helix region (e.g., HSV-1 Pol residue Tyr818) confer approximately 50-fold greater affinity for ACV-TP compared to dGTP in viral enzymes. Conversely, mammalian DNA polymerases exhibit minimal discrimination between dGTP and ACV-TP due to divergent active site architecture [4] [7]. This differential affinity establishes the molecular basis for selective antiviral activity with minimal host DNA synthesis disruption.

Table 3: Competitive Inhibition Parameters of Acyclovir Triphosphate Against Viral and Cellular Polymerases [1] [4] [7]

DNA Polymerase SourceKi for ACV-TP (μM)Km for dGTP (μM)Selectivity Ratio (Ki/Km)
HSV-1 (UL30)0.02 - 0.060.5 - 1.08-50
VZV (ORF28)0.1 - 0.31.5 - 2.55-25
Human Polymerase α25 - 5010 - 200.4-0.6
Human Polymerase γ>1005 - 15<0.1

Chain Termination via Absence of 3'-Hydroxyl Group

Following competitive binding and incorporation into the nascent DNA chain, ACV-TP induces obligate chain termination—the definitive biochemical event halting viral genome replication. Unlike natural nucleotides, Acyclovir lacks the 3'-hydroxyl group essential for forming the phosphodiester bond with the subsequent incoming nucleotide. When viral DNA polymerase incorporates Acyclovir monophosphate (ACV-MP) into the growing DNA strand, the absent 3'-OH prevents nucleophilic attack on the α-phosphate of the next complementary nucleotide, stalling elongation irreversibly [3] [4] [9].

The termination efficiency exhibits strong sequence dependence, with preferential incorporation occurring at guanosine-cytosine (GC) rich regions of the template. Biochemical assays demonstrate that HSV DNA polymerase incorporates ACV-MP opposite template cytosine residues with approximately 10-30% the efficiency of dGTP incorporation—sufficient to terminate replication within critical genomic regions [4]. Furthermore, ACV-MP incorporation induces a conformational shift in the DNA polymerase-primer-template complex, effectively "trapping" the enzyme at the termination site. This enzyme sequestration amplifies the inhibitory effect beyond mere chain termination, depleting the pool of active polymerase molecules available for viral DNA synthesis [4] [10].

Table 4: Biochemical Consequences of Acyclovir Monophosphate Incorporation into Viral DNA [4] [7] [10]

ParameterHSV-1 DNA PolymeraseHuman Cellular Polymerase αSignificance
Incorporation rate (relative to dGTP)0.1 - 0.3<0.01Selective viral chain termination
Processivity after incorporationIrreversible terminationMinimal effectConfined antiviral impact
Enzyme dissociation rate (Koff)>10-fold reduction<2-fold changeEnhanced viral enzyme sequestration
Exonuclease-mediated removalHighly inefficientEfficientProlonged termination effect

The combined effects of competitive inhibition and absolute chain termination culminate in potent suppression of herpesviral replication. Single-molecule studies reveal that ACV-MP-terminated DNA chains exhibit resistance to excision by the 3'→5' proofreading exonuclease activity intrinsic to herpesvirus DNA polymerases. This further ensures the irreversibility of replication termination, distinguishing Acyclovir from non-obligate chain terminators [4] [10]. Consequently, viral genomes containing incorporated Acyclovir fragments become biologically incompetent templates for further replication cycles, ultimately containing viral dissemination within the host.

Properties

CAS Number

125440-97-3

Product Name

Acyclovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N

Solubility

1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.